molecular formula C25H24N4O3S B2743211 N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-99-7

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B2743211
CAS RN: 879920-99-7
M. Wt: 460.55
InChI Key: PBFWMUYOUODCRJ-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

Quinolines, containing nitrogen group, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

Scientific Research Applications

Antibacterial Agents

The sulfonamide moiety in the compound suggests potential antibacterial activity. Researchers have explored its derivatives for their ability to inhibit bacterial growth. Investigating the structure–activity relationship (SAR) can guide the design of more effective antibacterial agents .

Drug Design and Medicinal Chemistry

The pyridine-quinoline core provides a versatile scaffold for drug development. Medicinal chemists often use nitrogen heterocycles like pyrrolidine to explore pharmacophore space. The sp3-hybridization and non-planarity of the pyrrolidine ring contribute to its utility in drug design .

Enantioselective Protein Binding

The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Understanding these interactions is crucial for optimizing drug efficacy .

SARS-CoV-2 Protease Inhibitors

Recent research has focused on designing inhibitors for SARS-CoV-2 proteases. Some spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have shown promise in inhibiting these proteases, potentially aiding in COVID-19 treatment .

Biologically Active Compounds

The pyrrolidine ring and its derivatives have been explored for their bioactivity. Researchers have reported various molecules with target selectivity, emphasizing the importance of this scaffold in obtaining compounds for treating human diseases .

ADME/Tox Optimization

Heteroatomic saturated ring systems, like pyrrolidine, allow for structural diversity. Medicinal chemists use these scaffolds to modify physicochemical parameters and improve ADME (absorption, distribution, metabolism, excretion) and toxicity profiles of drug candidates .

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

N-[4-(2-methylpropylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-17(2)16-27-33(31,32)20-9-7-19(8-10-20)28-25(30)22-15-24(18-11-13-26-14-12-18)29-23-6-4-3-5-21(22)23/h3-15,17,27H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFWMUYOUODCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide

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